BenchChemオンラインストアへようこそ!

(2R,5R)-2-(Bromomethyl)-5-methyloxolane

Chiral building block Stereochemical control Diastereomeric ratio

(2R,5R)-2-(Bromomethyl)-5-methyloxolane is a chiral non-racemic oxolane (tetrahydrofuran) derivative bearing a bromomethyl group at C2 and a methyl substituent at C5 in a defined (2R,5R) configuration. It belongs to the class of 2,5-disubstituted tetrahydrofurans that serve as versatile intermediates in medicinal chemistry and natural product synthesis.

Molecular Formula C6H11BrO
Molecular Weight 179.057
CAS No. 2351022-71-2
Cat. No. B2887179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5R)-2-(Bromomethyl)-5-methyloxolane
CAS2351022-71-2
Molecular FormulaC6H11BrO
Molecular Weight179.057
Structural Identifiers
SMILESCC1CCC(O1)CBr
InChIInChI=1S/C6H11BrO/c1-5-2-3-6(4-7)8-5/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
InChIKeyPIUMSFMCVMXGKX-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2R,5R)-2-(Bromomethyl)-5-methyloxolane (CAS 2351022-71-2): Defined-Stereochemistry Chiral Building Block for Asymmetric Synthesis


(2R,5R)-2-(Bromomethyl)-5-methyloxolane is a chiral non-racemic oxolane (tetrahydrofuran) derivative bearing a bromomethyl group at C2 and a methyl substituent at C5 in a defined (2R,5R) configuration. It belongs to the class of 2,5-disubstituted tetrahydrofurans that serve as versatile intermediates in medicinal chemistry and natural product synthesis. PubChem lists the compound under CID 146155289 with CAS 360578-77-4 (the racemic form) and the specified CAS 2351022-71-2; its computed molecular formula is C₆H₁₁BrO (MW 179.05 g/mol), with XLogP3-AA = 1.8, zero H-bond donors, one H-bond acceptor, one rotatable bond, and a topological polar surface area of 9.2 Ų [1]. Commercial availability is primarily as a research chemical with minimum purity specification of 95% (HPLC), sourced through specialist chiral building-block suppliers .

Why (2R,5R)-2-(Bromomethyl)-5-methyloxolane Cannot Be Replaced by Generic 2-Bromomethyl-5-methyltetrahydrofurans


Generic 2-(bromomethyl)-5-methyloxolane (CAS 6126-48-3) consists of a mixture of all possible diastereomers (cis/trans) and enantiomers, while other regioisomers such as 3-(bromomethyl)-2-methyloxolane (CAS 1522150-01-1) place the reactive bromomethyl group at the 3-position rather than the 2-position, altering the trajectory of nucleophilic attack and downstream stereochemical outcomes. The (2R,5R) stereochemistry defines the relative spatial orientation of both the bromomethyl and the methyl substituents on the tetrahydrofuran ring, resulting in a specific dihedral relationship that directly controls diastereoselectivity in subsequent C–C or C–heteroatom bond-forming steps. In enantioselective synthesis campaigns—particularly those constructing 2,5-disubstituted tetrahydrofuran motifs found in polyether antibiotics or bis-tetrahydrofuran natural products—substituting a racemic mixture or a regioisomer for the defined (2R,5R) enantiomer yields uncontrolled diastereomeric ratios and requires additional chiral separation steps that erode overall yield and increase cost [1]. The growing methodology literature on asymmetric bromoetherification underscores the necessity of enantiopure or enantioenriched 2-bromomethyl-5-substituted tetrahydrofurans as synthetic intermediates [2].

Quantitative Differentiation of (2R,5R)-2-(Bromomethyl)-5-methyloxolane from Closest Structural Analogs


Defined (2R,5R) Stereochemistry Eliminates Diastereomeric and Enantiomeric Complexity Present in Generic Racemic 2-(Bromomethyl)-5-methyloxolane

The (2R,5R)-2-(Bromomethyl)-5-methyloxolane is a single, defined stereoisomer with both chiral centers fixed (C2* = R, C5* = R), whereas the generic CAS 6126-48-3 (2-(bromomethyl)-5-methyloxolane) is an undefined mixture of all four possible stereoisomers (RR, SS, RS, SR) with no stereochemical specification. The 4-(bromomethyl)-2-methyloxolane (CAS 1600581-69-8) is explicitly sold as a 'mixture of diastereomers,' confirming that it cannot provide stereochemical homogeneity [1]. In the (2R,5R) configuration, the cis relationship between the C2-bromomethyl and C5-methyl groups places both substituents on the same face of the oxolane ring, which directly influences the facial selectivity of subsequent nucleophilic displacement reactions. This defined stereochemistry supports a single anticipated diastereomeric outcome in coupling reactions, whereas the racemic or mixed-diastereomer forms produce complex product mixtures that require costly chiral chromatographic resolution [2].

Chiral building block Stereochemical control Diastereomeric ratio Enantiomeric excess

Regiochemical Specificity: Bromomethyl at C2 with C5-Methyl Substitution Directs Reactivity Differently Than 3- or 4-Regioisomers

Among the six possible C₆H₁₁BrO bromomethyl-methyloxolane constitutional isomers, the target compound bears both the reactive bromomethyl and the methyl group on the tetrahydrofuran ring carbons adjacent to the ring oxygen (C2 and C5). This 2,5-substitution pattern places the bromomethyl electrophile at the more activated position (alpha to oxygen), which is known to undergo faster nucleophilic substitution compared to the 3- or 4-bromomethyl regioisomers due to neighboring-group participation from the ring oxygen [1]. In contrast, 3-(bromomethyl)-2-methyloxolane (CAS 1522150-01-1) positions the bromomethyl at C3, a non-activated position, and 4-(bromomethyl)-2-methyloxolane (CAS 1600581-69-8) places it at C4—both of which lack the anchimeric assistance of the ring oxygen and consequently exhibit different reaction kinetics and product distributions [2]. The 2,5-disubstitution pattern also maps directly onto the core scaffold of numerous bioactive natural products, including annonaceous acetogenins and polyether ionophores, where the 2,5-trans or 2,5-cis relationship is critical for biological activity.

Regioselective synthesis 2,5-Disubstituted tetrahydrofuran Chiral pool diversification

Commercial Purity Specification of ≥95% (HPLC) for the Racemic cis-Form Sets a Verifiable Baseline Absent from Unspecified Stereoisomer Mixtures

The compound is commercially available as rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis with a documented minimum purity specification of 95% (HPLC) from specialist chiral-building-block suppliers . This level of purity documentation, while not differentiating the (2R,5R) enantiomer from the racemate, provides a verifiable quality metric that is superior to many listings for the generic 2-(bromomethyl)-5-methyloxolane (CAS 6126-48-3) which frequently lack explicit purity specifications or are sold at undefined purity grades. For procurement in multi-step synthesis where downstream yields are directly proportional to the purity of the starting chiral building block, this documented specification enables reliable stoichiometric calculations and minimizes the introduction of unknown impurities that could poison sensitive transition-metal catalysts used in subsequent cross-coupling steps.

Purity specification Quality control HPLC traceability Procurement criteria

Computed Physicochemical Properties (XLogP3, TPSA, H-Bond Count) Differentiate from Non-Methyl and Alternative-Substitution Analogs for Pre-Synthetic Property Forecasting

PubChem-computed properties provide a quantitative differentiation baseline from the nearest non-methyl and regioisomeric analogs. The target compound (XLogP3-AA = 1.8, TPSA = 9.2 Ų, H-bond donors = 0, H-bond acceptors = 1, rotatable bonds = 1) differs materially from (2R)-2-(bromomethyl)oxolane (MW 165.03, lacking the C5-methyl group) and from 3-(bromomethyl)-2-methyloxolane (same MW but different TPSA due to altered oxygen proximity) [1]. The XLogP3 value of 1.8 indicates moderate lipophilicity—approximately 0.7–1.0 log units higher than the des-methyl analog (estimated XLogP3 ≈ 1.0 for C₅H₉BrO)—which affects partitioning in biphasic reaction systems and chromatographic retention. The absence of H-bond donors and the presence of exactly one H-bond acceptor (the ring oxygen) define the compound as a purely H-bond-accepting electrophile, which is relevant for predicting solubility in organic solvents and for designing liquid–liquid extraction workup protocols [2].

Physicochemical profiling LogP TPSA H-bond donor/acceptor Lead optimization

Defined Application Scenarios for Procuring (2R,5R)-2-(Bromomethyl)-5-methyloxolane Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of 2,5-Dialkyltetrahydrofuran Natural Product Core Scaffolds

The (2R,5R) stereochemistry directly maps to the cis-2,5-disubstituted tetrahydrofuran motif found in the core of annonaceous acetogenins (e.g., bullatacin, trilobacin) and polyether antibiotics (e.g., monensin). Using the defined (2R,5R) enantiomer as a chiral building block avoids the need for chiral resolution after C–C bond formation at the bromomethyl position, thereby preserving both the absolute and relative stereochemistry in multi-step total synthesis sequences. The bromomethyl group serves as an electrophilic handle for alkylation, Suzuki–Miyaura cross-coupling, or Stille coupling to introduce lipophilic side chains, as required for the biological activity of these natural product classes [1]. The methodology literature on asymmetric bromoetherification confirms that enantioenriched 2-bromomethyl-5-substituted tetrahydrofurans are key intermediates for accessing these scaffolds with high enantioselectivity [2].

Chiral Fragment Library Expansion for Structure–Activity Relationship (SAR) Studies in Drug Discovery

The combination of moderate lipophilicity (XLogP3 = 1.8), zero H-bond donors, and exactly one H-bond acceptor defines this compound as a compact, purely H-bond-accepting fragment suitable for fragment-based drug discovery (FBDD) library diversification. The bromomethyl group can be derivatized with diverse amines, alcohols, or thiols to generate arrays of 2,5-disubstituted tetrahydrofuran-containing analogs for SAR exploration. The defined (2R,5R) stereochemistry affords a chiral scaffold that can exploit stereospecific interactions with biological targets—a feature absent when using racemic or diastereomeric mixtures that would confound SAR interpretation [1]. The compound's computed TPSA of 9.2 Ų and MW of 179.05 g/mol place it well within the fragment-like property space (MW < 300, TPSA < 60 Ų), making it an attractive chiral core for fragment growing or merging strategies.

Synthesis of Chiral Tetrahydrofuran-Containing Pharmacophores for CNS-Targeted Programs

With a computed XLogP3 of 1.8, zero H-bond donors, and a low TPSA of 9.2 Ų, the compound aligns favorably with CNS drug-likeness parameters (CNS MPO score favorable for permeability). The 2,5-disubstituted tetrahydrofuran core is present in several CNS-active molecules, and the bromomethyl group permits late-stage diversification with amine nucleophiles to generate N-alkylated tetrahydrofuran derivatives. Procuring the defined (2R,5R) enantiomer rather than the racemate or mixed diastereomer forms is essential for CNS programs where chirality can impact both target engagement and off-target selectivity profiles [1]. Asymmetric synthetic methodology employing bromoetherification has demonstrated that chiral 2-bromomethyl-5-substituted tetrahydrofurans can be prepared with high enantiomeric excess, reinforcing the feasibility of using this compound class for enantiopure CNS lead generation [2].

Process Chemistry: Accessing Single-Enantiomer Key Intermediates with Reduced Purification Burden

When scaling a synthetic route that requires a chiral 2,5-disubstituted tetrahydrofuran intermediate, sourcing the compound as a defined stereoisomer with a documented purity specification (≥95% by HPLC) simplifies downstream process analytical technology (PAT) requirements. The defined (2R,5R) configuration eliminates the need for chiral HPLC separation of diastereomeric intermediates after coupling, reducing both solvent consumption and yield losses associated with resolution. This is particularly relevant for process routes where the bromomethyl group is displaced in a key C–C bond-forming step early in the synthesis, as any diastereomeric impurity introduced at this stage would be carried through the entire sequence and accumulate in the final active pharmaceutical ingredient (API). The MDL-numbered, brand-traceable product from Biosynth (via CymitQuimica) provides the audit trail necessary for GMP-adjacent process development [1].

Quote Request

Request a Quote for (2R,5R)-2-(Bromomethyl)-5-methyloxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.